molecular formula C9H5BrClN B1445660 6-Bromo-3-chloroquinoline CAS No. 1416438-95-3

6-Bromo-3-chloroquinoline

Cat. No. B1445660
M. Wt: 242.5 g/mol
InChI Key: HLYGTTGTBSWNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-chloroquinoline is a nitrogen-containing heterocyclic compound . It is widely recognized in the field of pharmaceutical research. It has a molecular weight of 242.5 .


Synthesis Analysis

The synthesis of 6-Bromo-3-chloroquinoline involves a reaction with phosphorus and acetic acid at 120 degrees Celsius for 5 hours . The yield of this reaction is 68.4% .


Molecular Structure Analysis

The molecular formula of 6-Bromo-3-chloroquinoline is C9H5BrClN . The InChI code is 1S/C9H5BrClN/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H .


Physical And Chemical Properties Analysis

6-Bromo-3-chloroquinoline is a solid at room temperature . It should be stored in a dry, well-ventilated place with the container kept tightly closed .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • Quinoline compounds, including 6-Bromo-3-chloroquinoline, are often used as pharmaceutical intermediates . They are substances produced during the synthesis of the final pharmaceutical compound and are crucial in drug manufacturing processes.
  • Medicinal Chemistry Research

    • Quinoline and its derivatives have a broad spectrum of bioactivity, making them valuable in medicinal chemistry research . They are used in the design of a variety of drugs, including anti-malarial, antibacterial, anticancer, local anesthetic, and anti-tubercular drugs .
    • The methods of application or experimental procedures in this field involve synthesizing various derivatives of quinoline and testing their bioactivity in vitro and in vivo .
    • The results or outcomes obtained from this research can lead to the development of new drugs. For example, numerous derivatives of bioactive quinolines have been harnessed via expeditious synthetic approaches .
  • Kinase Inhibitor Design

    • A specific application of 6-Bromo-3-chloroquinoline is in the design of kinase inhibitors . Kinase inhibitors are drugs that inhibit the activity of kinases, a type of protein that plays a key role in various cellular processes.
    • The method of application involves incorporating a difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif .
    • The results or outcomes of this application are not specified in the source, but the effectiveness of kinase inhibitors is typically measured by their ability to inhibit kinase activity and their selectivity for specific kinases .
  • Antimicrobial Agents

    • Quinoline derivatives, including 6-Bromo-3-chloroquinoline, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
    • These compounds are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
  • Antiviral Agents

    • Quinoline derivatives are known to have antiviral properties .
    • The method of application involves synthesizing various derivatives of quinoline and testing their antiviral activity in vitro and in vivo .
    • The results or outcomes obtained from this research can lead to the development of new antiviral drugs .
  • Scientific Research

    • 6-Bromo-3-chloroquinoline is used in scientific research as a chemical intermediate .
    • The results or outcomes obtained from this application can lead to the development of new compounds and materials .
  • Chemical Intermediates

    • 6-Bromo-3-chloroquinoline is used in scientific research as a chemical intermediate .
    • The results or outcomes obtained from this application can lead to the development of new compounds and materials .
  • Food Industry

    • Quinoline derivatives are utilized in the areas of food, catalysts, dyes, materials, refineries, electronics, etc .
    • The results or outcomes obtained from this application can lead to the development of new food products, catalysts, dyes, materials, etc .
  • DNA Synthesis Inhibition

    • Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
    • The method of application involves synthesizing various derivatives of quinoline and testing their DNA synthesis inhibition activity in vitro and in vivo .
    • The results or outcomes obtained from this research can lead to the development of new antibacterial drugs .
  • Antidepressant and Anticonvulsant Agents

    • Quinoline derivatives exhibit important biological activities, including antidepressant and anticonvulsant effects .
    • The method of application involves synthesizing various derivatives of quinoline and testing their antidepressant and anticonvulsant activity in vitro and in vivo .
    • The results or outcomes obtained from this research can lead to the development of new antidepressant and anticonvulsant drugs .
  • Antihypertensive and Antiinflammatory Agents

    • Quinoline derivatives also exhibit antihypertensive and antiinflammatory effects .
    • The method of application involves synthesizing various derivatives of quinoline and testing their antihypertensive and antiinflammatory activity in vitro and in vivo .
    • The results or outcomes obtained from this research can lead to the development of new antihypertensive and antiinflammatory drugs .
  • Anti-Human Immunodeficiency Virus (HIV) Agents

    • Quinoline derivatives are used as anti-HIV agents .
    • The method of application involves synthesizing various derivatives of quinoline and testing their anti-HIV activity in vitro and in vivo .
    • The results or outcomes obtained from this research can lead to the development of new anti-HIV drugs .

Safety And Hazards

6-Bromo-3-chloroquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

6-bromo-3-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYGTTGTBSWNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-chloroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Gershon, DD Clarke PhD, M Gershon - 1996 - research.library.fordham.edu
… 8-Amino-6-bromo-3-chloroquinoline (3b) is also somewhat more active than 8-amino-3-bromo-6-chloroquinoline (3a). A clear distinction as to superior antifungal activity cannot be …
Number of citations: 2 research.library.fordham.edu
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
… 8-Amino-6-bromo-3-chloroquinoline (3b) is also somewhat more active than 8-amino-3-bromo-6-chloroquinoline (3a). A clear distinction as to superior antifungal activity cannot be …
Number of citations: 0 link.springer.com
H Gershon, DD Clarke, M Gershon - Monatshefte für Chemie/Chemical …, 1996 - Springer
Number of citations: 10

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